molecular formula C10H14N2O B13900362 2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13900362
M. Wt: 178.23 g/mol
InChI Key: WMAJBNQLRLAJSJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain enzymes or receptors, thereby modulating their function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-methoxy-3,3-dimethyl-1,2-dihydropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C10H14N2O/c1-10(2)6-12-8-5-11-9(13-3)4-7(8)10/h4-5,12H,6H2,1-3H3

InChI Key

WMAJBNQLRLAJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CN=C(C=C21)OC)C

Origin of Product

United States

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